molecular formula C18H22ClNO5 B1193550 PSB-1767

PSB-1767

Cat. No. B1193550
M. Wt: 367.826
InChI Key: ZFPCHYJCZVFAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PSB-1767 is a Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 (EC50 = 67 nM).

Scientific Research Applications

  • Astronomical Research

    One study discusses FSR 1767, suggesting it is a globular cluster, based on photometry and proper motions analysis (Bonatto, Bica, Ortolani, & Barbuy, 2009).

  • Microbial Biotechnology

    Research on the photosynthetic bacterium Rhodopseudomonas palustris GJ‐22, which can induce resistance against plant viruses and promote plant growth, offers insights into the potential application in agriculture and plant disease management (Su et al., 2017).

  • Virology

    A study investigates a double mutation in the hepatitis B virus genome, located in the core promoter, which suppresses precore RNA transcription and enhances viral replication (Li, Buckwold, Hon, & Ou, 1999).

  • Instrumental Methods in Astronomy

    Research discusses the design and analysis of data obtained using Polarization Sensitive Bolometers (PSBs) in cosmic microwave background polarimeters (Jones et al., 2006).

  • Radioactivity Analysis

    An analytical method using plastic scintillation resins (PSresins) for detecting radioactive lead isotope (210Pb) in water samples (Lluch et al., 2016).

  • Genomics and Bioinformatics in Drug Discovery

    The 2018 Pacific Symposium on Biocomputing (PSB) focused on the application of genetics, genomics, and bioinformatics in drug discovery, discussing computational approaches and disease pathways (Bourgon, Dewey, Kan, & Li, 2018).

properties

Product Name

PSB-1767

Molecular Formula

C18H22ClNO5

Molecular Weight

367.826

IUPAC Name

3-(2-Carboxyethyl)-4-chloro-6-hexyloxy-1H-indole-2-carboxylic Acid

InChI

InChI=1S/C18H22ClNO5/c1-2-3-4-5-8-25-11-9-13(19)16-12(6-7-15(21)22)17(18(23)24)20-14(16)10-11/h9-10,20H,2-8H2,1H3,(H,21,22)(H,23,24)

InChI Key

ZFPCHYJCZVFAIV-UHFFFAOYSA-N

SMILES

O=C(C(N1)=C(CCC(O)=O)C2=C1C=C(OCCCCCC)C=C2Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PSB-1767;  PSB 1767;  PSB1767; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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